molecular formula C11H13ClO3 B8405557 [p-(3-Chloropropoxy)phenyl]acetic acid

[p-(3-Chloropropoxy)phenyl]acetic acid

Cat. No.: B8405557
M. Wt: 228.67 g/mol
InChI Key: DSPLILVIUCKNHL-UHFFFAOYSA-N
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Description

[p-(3-Chloropropoxy)phenyl]acetic acid is a phenylacetic acid derivative featuring a 3-chloropropoxy group (-O-(CH₂)₃Cl) at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol. The compound combines the carboxylic acid functionality of phenylacetic acid with a halogenated alkoxy substituent, which may enhance lipophilicity and influence its biological activity or metabolic stability .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-[4-(3-chloropropoxy)phenyl]acetic acid

InChI

InChI=1S/C11H13ClO3/c12-6-1-7-15-10-4-2-9(3-5-10)8-11(13)14/h2-5H,1,6-8H2,(H,13,14)

InChI Key

DSPLILVIUCKNHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Phenylacetic Acid

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
[p-(3-Chloropropoxy)phenyl]acetic acid C₁₁H₁₃ClO₃ 228.67 3-Chloropropoxy (para) Potential plant growth regulator
Phenylacetic acid C₈H₈O₂ 136.15 None Promotes shoot elongation and rooting
[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]acetic acid C₁₇H₁₁Cl₂O₄ 358.17 Dichlorophenylpropenyl phenoxy Antineoplastic activity
p-[N,N-Bis(2-chloroethyl)amino]phenylacetic acid esters Variable Variable Bis-chloroethylamino (para) Anticancer agents (rodent models)
  • Key Differences :
    • Phenylacetic acid lacks halogenated substituents, making it less lipophilic than this compound. It is widely used in plant tissue culture due to its auxin-like activity .
    • Dichlorophenylpropenyl derivatives (e.g., C₁₇H₁₁Cl₂O₄) exhibit antineoplastic properties, highlighting how bulky, halogenated substituents can shift activity from plant growth to cytotoxicity .

Chloropropoxy-Substituted Compounds

Compound Name Molecular Formula Molecular Weight Backbone Structure Key Properties References
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate C₁₂H₁₄ClNO₅ 287.70 Benzoate ester Synthetic intermediate for nitroaromatics
1-(3-Chloropropoxy)-4-fluorobenzene C₉H₁₀ClFO 188.63 Benzene ether High volatility, limited bioactivity

Halogenated Propionic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Environmental Impact References
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid C₆HF₁₁O₃ 330.05 Perfluorinated, branched Persistent organic pollutant (SVHC*)
Propionic acid, (2,4,5-trichlorophenoxy)- C₉H₇Cl₃O₃ 293.41 Trichlorophenoxy Herbicide intermediate
  • Key Differences: Perfluorinated acids (e.g., C₆HF₁₁O₃) exhibit extreme environmental persistence due to strong C-F bonds, whereas this compound’s C-Cl bond is more labile . Trichlorophenoxypropionic acid (C₉H₇Cl₃O₃) is a herbicide precursor, demonstrating how chlorine positioning affects agrochemical activity .

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